molecular formula C16H16N2O3 B5223584 2-(2-nitrophenyl)-N-(1-phenylethyl)acetamide

2-(2-nitrophenyl)-N-(1-phenylethyl)acetamide

Cat. No.: B5223584
M. Wt: 284.31 g/mol
InChI Key: QLGKQCQBGWYTSN-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group and a phenylethyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-(1-phenylethyl)acetamide typically involves the reaction of 2-nitrobenzoyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as alkyl halides, bases like sodium hydroxide, organic solvents like dimethylformamide.

    Oxidation: Potassium permanganate, sulfuric acid, water as solvent.

Major Products Formed

    Reduction: 2-(2-aminophenyl)-N-(1-phenylethyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation: Corresponding ketones or carboxylic acids.

Scientific Research Applications

2-(2-nitrophenyl)-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-(1-phenylethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, while the phenylethyl group can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenyl)acetamide: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.

    N-(1-phenylethyl)acetamide: Lacks the nitrophenyl group, which may reduce its potential for undergoing specific chemical reactions.

    2-(4-nitrophenyl)-N-(1-phenylethyl)acetamide: Similar structure but with the nitro group in a different position, which can influence its reactivity and biological properties.

Uniqueness

2-(2-nitrophenyl)-N-(1-phenylethyl)acetamide is unique due to the presence of both the nitrophenyl and phenylethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-12(13-7-3-2-4-8-13)17-16(19)11-14-9-5-6-10-15(14)18(20)21/h2-10,12H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGKQCQBGWYTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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